molecular formula C11H9N3O2 B7784503 4-nitro-5-[(E)-2-phenylethenyl]-1H-imidazole

4-nitro-5-[(E)-2-phenylethenyl]-1H-imidazole

Cat. No.: B7784503
M. Wt: 215.21 g/mol
InChI Key: QXGIKCKEMSLDCG-VOTSOKGWSA-N
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Description

The compound with the identifier “4-nitro-5-[(E)-2-phenylethenyl]-1H-imidazole” is known as 5-(2-aminoethyl)-3H-1,3,4-oxadiazol-2-one;hydrochloride. This compound is a derivative of oxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethyl)-3H-1,3,4-oxadiazol-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminoethyl)-3H-1,3,4-oxadiazol-2-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups to the aminoethyl moiety.

Scientific Research Applications

5-(2-aminoethyl)-3H-1,3,4-oxadiazol-2-one;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-aminoethyl)-3H-1,3,4-oxadiazol-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-aminoethyl)-1,3,4-thiadiazole-2-thiol
  • 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(2-aminoethyl)-1,3,4-oxadiazole-2-thiol

Uniqueness

5-(2-aminoethyl)-3H-1,3,4-oxadiazol-2-one;hydrochloride is unique due to its specific structure and the presence of the aminoethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-nitro-5-[(E)-2-phenylethenyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-14(16)11-10(12-8-13-11)7-6-9-4-2-1-3-5-9/h1-8H,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGIKCKEMSLDCG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(N=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(N=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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